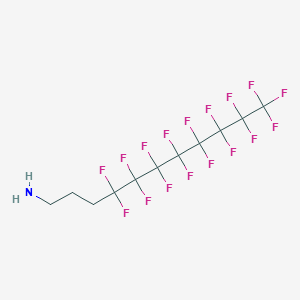

3-(Perfluorooctyl)propylamine

Description

Properties

IUPAC Name |

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F17N/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-3,29H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTWASMMVSOPEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444220 | |

| Record name | 3-(Perfluorooctyl)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139175-50-1 | |

| Record name | 3-(Perfluorooctyl)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical properties of 3-(Perfluorooctyl)propylamine

An In-depth Technical Guide to the Chemical Properties of 3-(Perfluorooctyl)propylamine

Introduction: A Unique Molecular Architecture

This compound, with CAS number 139175-50-1, is a fascinating hybrid molecule that combines a highly fluorinated "tail" with a reactive primary amine "head" group, connected by a short hydrocarbon spacer.[1][2][3] This distinct structure imparts a unique set of properties, making it a valuable building block in advanced materials science and analytical chemistry. The perfluorooctyl chain is responsible for its oleophobicity, hydrophobicity, and high thermal and chemical stability, characteristic of per- and polyfluoroalkyl substances (PFAS).[4][5] The terminal amine group, however, provides a site for a variety of chemical transformations, allowing this stable fluorinated moiety to be covalently attached to other molecules and surfaces.[1] This guide will explore the fundamental chemical properties that underpin its utility.

Physicochemical Properties

The combination of a long, heavy perfluoroalkyl chain and a small polar amine group results in a distinct set of physical properties. The high electronegativity of the fluorine atoms creates a strong carbon-fluorine bond, leading to high thermal stability.[6] These properties are crucial for its application in durable materials and high-temperature environments.

A summary of its key physicochemical data is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈F₁₇N | [2][3] |

| Molecular Weight | 477.16 g/mol | [1][2][3] |

| CAS Number | 139175-50-1 | [1][2][3] |

| Boiling Point | 140-141 °C (at 100 Torr) | [2][7] |

| Density | 1.602 g/mL (at 25 °C) | [2][7] |

| Refractive Index | n20/D 1.326 | [2][7] |

| Flash Point | 210 °C | [2][7] |

| pKa (Predicted) | 9.61 ± 0.10 | [2][7] |

| Topological Polar Surface Area | 26 Ų | [3] |

Chemical Reactivity and Derivatization

The chemical behavior of this compound is dominated by its primary amine group, which serves as a potent nucleophile.[1] This reactivity is the cornerstone of its use as a chemical intermediate and surface modification agent.

Amide Bond Formation

A primary application involves the reaction of the amine with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form highly stable amide linkages. This reaction is fundamental for grafting the perfluorooctyl chain onto other molecules or surfaces. While direct reaction with a carboxylic acid requires high temperatures, the process is typically facilitated by coupling reagents at milder conditions to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[1]

This chemistry is expertly exploited in materials science. For instance, this compound is used to functionalize oxidized carbon nanotubes (CNTs). The amine group readily reacts with carboxylic acid groups on the CNT surface, creating a covalently bonded perfluorinated layer.[1] This modification transforms the CNTs into fluorinated multi-walled carbon nanotubes (F-MWCNTs), which exhibit significantly improved solubility and dispersion stability in fluorinated solvents and fluoropolymer matrices.[1]

Caption: Workflow for surface functionalization of carbon nanotubes.

Other Amination Reactions

The nucleophilic nature of the primary amine allows it to participate in a wide range of amination reactions.[1] This includes reactions with alkyl halides (alkylation) to form secondary or tertiary amines and reactions with aldehydes or ketones (reductive amination) to form new carbon-nitrogen bonds. These derivatization strategies are crucial for synthesizing more complex molecules where the unique properties of the perfluoroalkyl group—such as thermal stability and specific solubility characteristics—are desired.[1]

Analytical Characterization: A Mass Spectrometry Protocol

Accurate characterization of this compound is essential for quality control and research applications. Mass spectrometry (MS) is a powerful tool for confirming its identity and purity.

Rationale for Mass Spectrometry

Mass spectrometry provides an exact mass measurement, confirming the elemental composition, and its fragmentation pattern offers structural information. For a molecule like this compound, which lacks a strong chromophore for UV-Vis spectroscopy, MS is a particularly effective analytical method. When coupled with liquid or gas chromatography, it allows for the separation and identification of the compound in complex mixtures.[4]

Step-by-Step Protocol for ESI-MS Analysis

This protocol outlines the analysis using Electrospray Ionization Mass Spectrometry (ESI-MS), a common technique for polar molecules like amines.

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

Create a working solution by diluting the stock solution to 1-10 µg/mL using a 50:50 mixture of methanol and water containing 0.1% formic acid. The acid ensures the amine is protonated ([M+H]⁺), which is necessary for positive ion mode ESI.

-

-

Instrumentation Setup (Typical ESI-MS Parameters):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Nebulizer Gas (N₂): Set to a pressure appropriate for the instrument (e.g., 2 bar).

-

Drying Gas (N₂): Set to a flow rate of 8-12 L/min at a temperature of 250-350 °C.

-

Mass Range: Scan from m/z 50 to 600.

-

-

Data Acquisition and Analysis:

-

Inject the working solution into the mass spectrometer.

-

Acquire the full scan mass spectrum. The expected molecular ion peak for the protonated molecule [C₁₁H₈F₁₇N + H]⁺ is at m/z 478.16.

-

To gain structural information, perform tandem mass spectrometry (MS/MS) on the precursor ion at m/z 478.16.

-

Expected Fragmentation Pattern

The fragmentation of the protonated molecule will likely involve cleavages along the propyl chain and within the perfluorooctyl tail. Key expected fragments can help confirm the structure. The bond between the nitrogen and the propyl chain is a likely point of cleavage.[8]

Caption: Potential fragmentation pathways for [M+H]⁺ of the target molecule.

Applications in Advanced Technologies

The unique properties of this compound make it a critical component in several high-tech fields.

-

Nanocomposites: As previously discussed, its use in creating F-MWCNTs leads to enhanced mechanical properties in fluoropolymer composites, such as fluorinated ethylene-propylene (FEP).[1] These composites are valuable in aerospace, automotive, and electronics industries where durability and performance under extreme conditions are required.[9]

-

Analytical Chemistry: In a technique known as fluorous derivatization, this molecule acts as a "fluorous tag." By attaching it to an analyte of interest, the analyte's properties are altered to improve its separation and detection, particularly in liquid chromatography-mass spectrometry (LC-MS).[1]

-

Surface Science: The perfluorooctyl group can create highly non-stick (oleophobic and hydrophobic) surfaces. By anchoring the amine to a substrate, surfaces with low surface energy can be engineered for applications like stain-repellent coatings and microfluidic devices.[4]

Safety and Handling

As with all perfluorinated compounds and amines, proper safety protocols are essential.

-

General Handling: Work in a well-ventilated area, preferably a chemical fume hood.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Health Hazards: Perfluorinated compounds can be persistent in the environment and may have adverse health effects.[4][12] Amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[11] Avoid inhalation of vapors and direct contact with skin and eyes.[10]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

This compound is intended for research and development purposes in a controlled laboratory setting and is not for diagnostic, therapeutic, or consumer use.[1]

Conclusion

This compound is a specialty chemical whose value lies in its dual functionality. The inert, stable perfluorooctyl tail imparts unique surface properties and compatibility with fluorinated systems, while the reactive primary amine head allows it to be integrated into a vast array of molecular and macromolecular structures. This combination provides a powerful tool for scientists and engineers developing next-generation materials and analytical methods. A thorough understanding of its chemical properties, as outlined in this guide, is the key to unlocking its full potential.

References

-

Perfluorotripropylamine | N(C3F7)3 | CID 67645 - PubChem . [Link]

-

Gluge, J. et al. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - PMC - NIH . [Link]

-

McDonough, C.A. et al. Targeted Per- and Polyfluoroalkyl Substances (PFAS) Assessments for High Throughput Screening: Analytical and Testing Considerations to Inform a PFAS Stock Quality Evaluation Framework - PMC - NIH . [Link]

-

mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and... - Doc Brown's Chemistry . [Link]

-

Umar, M. et al. Physicochemical properties of some PFASs. | Download Scientific Diagram - ResearchGate . [Link]

-

Perfluorinated Alkyl Substance (PFAS) Analyte Testing and Additional Analytical Evaluation of Relevant Firefighting Foam - DTIC . [Link]

-

4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances . [Link]

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety . [Link]

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide . [Link]

-

PFAS and Worker Health - CDC . [Link]

-

PFAS (Per and Polyfluoroalkyl Substances) / Fluorinated Chemistries - Chemical Safety Facts . [Link]

Sources

- 1. This compound|CAS 139175-50-1 [benchchem.com]

- 2. This compound | 139175-50-1 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Targeted Per- and Polyfluoroalkyl Substances (PFAS) Assessments for High Throughput Screening: Analytical and Testing Considerations to Inform a PFAS Stock Quality Evaluation Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 7. This compound CAS#: 139175-50-1 [m.chemicalbook.com]

- 8. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. PFAS (Per and Polyfluoroalkyl Substances) / Fluorinated Chemistries - Chemical Safety Facts [chemicalsafetyfacts.org]

- 10. tsapps.nist.gov [tsapps.nist.gov]

- 11. diplomatacomercial.com [diplomatacomercial.com]

- 12. PFAS and Worker Health | PFAS | CDC [cdc.gov]

3-(Perfluorooctyl)propylamine molecular structure and weight

An In-depth Technical Guide to 3-(Perfluorooctyl)propylamine: Structure, Properties, and Advanced Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development exploring the unique potential of this compound. We will delve into its core molecular attributes, synthesis, and pivotal applications, moving beyond simple data recitation to explain the causal relationships that make this molecule a versatile tool in modern chemistry and materials science.

Foundational Understanding: Molecular Identity and Physicochemical Profile

This compound, with CAS Number 139175-50-1, is a fascinating amphiphilic molecule. Its structure is defined by two distinct and functionally opposing segments: a hydrophilic primary amine head and a lipophobic, rigid perfluorooctyl tail.[1] This duality is the cornerstone of its utility, enabling it to interface between aqueous or polar environments and highly fluorinated, non-polar domains.

Molecular Structure

The molecule consists of a C8 perfluorinated carbon chain (the "perfluorooctyl" group) linked to a three-carbon propyl spacer, which is terminated by a primary amine group (-NH₂). This structure imparts unique properties, such as high thermal and chemical stability, derived from the strong carbon-fluorine bonds.

Caption: Molecular structure of this compound.

Core Identifiers and Properties

For clarity and reproducibility in research, a consolidated reference of the molecule's key identifiers and properties is indispensable.

| Identifier | Value | Source |

| Molecular Formula | C₁₁H₈F₁₇N | [2][3][4] |

| Molecular Weight | 477.16 g/mol | [1][2][3][4] |

| CAS Number | 139175-50-1 | [1][2][3] |

| IUPAC Name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-1-amine | [2] |

| Canonical SMILES | C(N)CCC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F | [3] |

| InChI Key | CVTWASMMVSOPEW-UHFFFAOYSA-N | [2] |

| Physicochemical Property | Value | Conditions |

| Boiling Point | 140-141 °C | @ 100 Torr |

| Density | 1.602 g/mL | @ 25 °C |

| Refractive Index | n20/D 1.326 | @ 20 °C |

| Flash Point | 210 °C | |

| pKa | 9.61 ± 0.10 | Predicted |

| Data sourced from ChemicalBook.[3][5] |

Synthesis Pathway: A Self-Validating Protocol

The synthesis of this compound requires a robust method that reliably yields the primary amine without significant side products. A multi-step, convergent approach based on a modification of the Gabriel synthesis is often employed due to its high fidelity and scalability.[1] The logic behind this choice is the use of a phthalimide group to protect the nitrogen, which prevents the over-alkylation that is a common issue when using ammonia directly.[1]

Experimental Protocol: Modified Gabriel Synthesis

This protocol is designed to be self-validating, with clear endpoints and purification steps to ensure high purity of the final product.

Step 1: N-Alkylation of Potassium Phthalimide

-

Rationale: To covalently attach the perfluorooctylpropyl chain to the protected nitrogen source.

-

Procedure:

-

In a round-bottom flask under an inert nitrogen atmosphere, dissolve potassium phthalimide in anhydrous dimethylformamide (DMF).

-

Add 3-(perfluorooctyl)propyl iodide to the solution.

-

Heat the reaction mixture at 80-90 °C for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the N-(3-(perfluorooctyl)propyl)phthalimide.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Step 2: Deprotection via Hydrazinolysis (Ing-Manske Procedure)

-

Rationale: To cleave the phthalimide protecting group, liberating the desired primary amine. Hydrazine is a highly effective reagent for this cleavage, forming a stable phthalhydrazide precipitate that is easily removed.[1]

-

Procedure:

-

Suspend the dried N-(3-(perfluorooctyl)propyl)phthalimide in ethanol or methanol.

-

Add hydrazine hydrate to the suspension.

-

Reflux the mixture for 4-6 hours. A thick white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture and acidify with concentrated HCl to ensure all amine is protonated.

-

Filter off the phthalhydrazide precipitate.

-

Evaporate the solvent from the filtrate.

-

Basify the residue with a strong base (e.g., NaOH solution) and extract the free amine into an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield pure this compound.

-

Caption: Covalent functionalization of a CNT with this compound.

Fluorous Chemistry and Biphasic Systems

This compound is a quintessential building block in fluorous chemistry. This field leverages the unique property of highly fluorinated compounds to form a third phase, distinct from both aqueous and common organic phases. [1]By tagging a molecule with a perfluorinated chain, its partitioning behavior can be controlled, simplifying purification. For instance, a fluorous-tagged catalyst can be easily recovered from a reaction mixture by a simple liquid-liquid extraction with a perfluorinated solvent.

Drug Development and Bio-Modification

While direct applications in drug molecules are specialized, the principles it embodies are central to modern medicinal chemistry. The introduction of fluorine can enhance metabolic stability, bioavailability, and binding affinity. [6]Furthermore, derivatives of this amine are used to modify biological molecules. For example, oligonucleotides modified with perfluorinated groups derived from this compound exhibit strong self-assembly into stable, micelle-like structures, a property being explored for novel drug delivery systems. [1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount. This compound is classified as a hazardous substance.

| GHS Classification | Details |

| Pictogram | GHS05 (Corrosion) |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage. |

| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P405, P501 |

| Data sourced from ChemicalBook. | |

| [3] |

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is more than a mere chemical reagent; it is an enabling tool for innovation across multiple scientific disciplines. Its unique amphiphilic structure, combining a reactive amine with a robust perfluorinated tail, provides a gateway to developing advanced materials, simplifying complex chemical purifications, and engineering novel biomolecular assemblies. Understanding its fundamental properties, synthesis logic, and the causality behind its applications empowers researchers to harness its full potential in their work.

References

-

Propylamine . National Institute of Standards and Technology. [Link]

- Preparation method of 3-ethoxy propylamine.

-

3-(Perfluorooctyl)propanol | C11H7F17O | CID 2776329 . PubChem - NIH. [Link]

-

Perfluorotripropylamine | N(C3F7)3 | CID 67645 . PubChem. [Link]

-

Perfluoro-N,N-bis(perfluoroethyl)propylamine | C7F17N | CID 101656 . PubChem. [Link]

-

Perfluorinated Alkyl Substance (PFAS) Analyte Testing and Additional Analytical Evaluation of Relevant Firefighting Foam . DTIC. [Link]

-

Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom . PLOS One. [Link]

Sources

- 1. This compound|CAS 139175-50-1 [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 139175-50-1 [chemicalbook.com]

- 4. labshake.com [labshake.com]

- 5. This compound | 139175-50-1 [m.chemicalbook.com]

- 6. Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom | PLOS One [journals.plos.org]

Technical Guide: Solubility Profile & Handling of 3-(Perfluorooctyl)propylamine

[1][2]

CAS: 139175-50-1 (Typical) | Formula: C

Executive Summary: The Fluorous Amphiphile

This compound represents a distinct class of fluorous amphiphiles . Unlike standard surfactants that balance hydrophilic and lipophilic (hydrophobic) domains, this molecule introduces a third phase preference: fluorophilicity .[1]

The molecule consists of three distinct functional zones:

-

Fluorous Tail (C

F -

Hydrocarbon Spacer (-(CH

) -

Polar Head (-NH

): Provides a handle for chemical ligation (e.g., amide coupling) and pH-dependent solubility switching.[1]

Core Application Insight: The primary utility of this compound lies in its ability to drag attached molecules into a fluorous phase (Fluorous Solid Phase Extraction, F-SPE) or to orient spontaneously at air-liquid interfaces to lower surface energy.[1]

Physicochemical Solubility Landscape

The solubility of this compound is governed by the "Like Dissolves Like" principle, but with a specific hierarchy of interactions: Fluorous > Polar/H-Bonding > Lipophilic .

Table 1: Solvent Compatibility Matrix

Data synthesized from standard fluorous partition coefficients (Horváth & Gladysz models).[1][2]

| Solvent Class | Representative Solvents | Solubility Rating (25°C) | Phase Behavior & Notes |

| Fluorous (Host) | FC-72, FC-770, Perfluorohexane | High (>100 mg/mL) | Forms clear, stable solutions.[1][2][4] Ideal for stock solution preparation. |

| Hybrid/Bridging | Benzotrifluoride (BTF) | High | The "Universal Solvent" for fluorous chemistry.[2][4] Dissolves both the amine and organic co-reactants. |

| Polar Organic | Methanol, Ethanol, THF | Moderate to High | Soluble due to the amine head group.[1][2][4] Methanol is often used as the organic phase in biphasic separations. |

| Aprotic Polar | DMF, DMSO, Acetonitrile | Low to Moderate | Often requires heating.[1][2][4] The fluorous tail drives phase separation upon cooling or water addition. |

| Hydrocarbon | Hexane, Toluene, Benzene | Immiscible / Low | Critical: Exhibits a miscibility gap at RT.[1][2][4] Forms a biphasic system (emulsion) unless heated above the Critical Solution Temperature (CST).[1] |

| Aqueous | Water (pH 7) | Insoluble | Forms surface films or micelles.[1][2][4] |

| Acidic Aqueous | 1M HCl / Acetic Acid | Dispersible/Soluble | Protonation (-NH |

Mechanistic Insight: The Solubility "Switch"

The utility of this amine relies on manipulating the Fluorophobic Effect . Standard organic solvents (hydrocarbons) interact via London dispersion forces that are electronically distinct from the low-polarizability interactions of the perfluoro-chain.[5]

Temperature-Dependent Miscibility (Thermomorphic Behavior)

In solvents like toluene or hexane, the amine exhibits a sharp Critical Solution Temperature (CST) .[1]

-

Below CST (e.g., 25°C): The system is biphasic (Fluorous amine separates from organic solvent).[1]

-

Above CST (e.g., 60-80°C): The system becomes monophasic (Homogeneous solution).[1]

-

Application: Perform reactions at high temperature (homogeneous), then cool to separate the fluorous reagent (heterogeneous).

pH-Dependent Partitioning

The amine functionality allows for "Acid-Base Switching."

Experimental Workflows

Protocol A: Preparation of Stable Stock Solutions

Avoid glass adsorption losses by using fluoropolymer (PFA/FEP) or silanized glass containers.[1]

-

Selection: Choose Benzotrifluoride (BTF) for general reactivity or Perfluorohexane (FC-72) for strict fluorous partitioning.[1]

-

Weighing: Weigh the amine rapidly; perfluorinated chains can be electrostatic and "fluffy."

-

Dissolution: Add solvent to achieve 10–50 mM concentration.

-

Note: If using THF or DCM, sonication (30 sec) may be required to disrupt fluorous aggregates (micelles).[1]

-

-

Verification: Solution must be optically clear. Any turbidity indicates aggregation or moisture contamination (fluorous amines can form hydrates).[1]

Protocol B: Fluorous Biphasic Separation (Purification)

Use this workflow to remove excess amine after a reaction.[1]

-

System Setup: Create a biphasic system using FC-72 (Fluorous Phase) and Methanol (Organic Phase) .[1]

-

Partitioning:

-

Dissolve the crude reaction mixture in the minimum volume of BTF (if needed to load), then dilute with Methanol.

-

Add an equal volume of FC-72.

-

-

Extraction: Vortex vigorously for 60 seconds.

-

Settling: Centrifuge (2000 rpm, 2 min) or let stand.

-

Recovery: Siphon the top layer. The fluorous amine remains sequestered in the bottom layer.

Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the intended application (Reaction vs. Separation).

Caption: Decision tree for solvent selection emphasizing the transition from homogeneous reaction media to heterogeneous purification systems.

References & Authoritative Grounding

-

Horváth, I. T., & Rábai, J. (1994).[1][6] Facile Catalyst Separation Without Water: Fluorous Biphasic Hydroformylation of Olefins. Science. (Foundational text on Fluorous Biphasic Systems and solubility principles). [1][2]

-

Gladysz, J. A., & Curran, D. P. (2002).[1] Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond. Tetrahedron. (Comprehensive review of fluorous solvent partition coefficients).

-

Studer, A., et al. (1997).[1] Fluorous Synthesis: A Fluorous-Phase Strategy for Improving Separation Efficiency in Organic Synthesis. Science. (Details on using fluorous tags like perfluorooctyl groups for solubility switching). [1][2]

-

Sigma-Aldrich / Merck . Technical Bulletin: Fluorous Solvents and Reagents. (General handling data for perfluorinated alkyl amines).

Disclaimer: Always consult the specific Safety Data Sheet (SDS) for this compound before handling.[1] While chemically stable, perfluorinated compounds are persistent in the environment and should be disposed of via dedicated halogenated waste streams.

Sources

- 1. CAS 338-83-0: Perfluorotripropylamine | CymitQuimica [cymitquimica.com]

- 2. This compound | 139175-50-1 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Propylamine (CAS 107-10-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. tcichemicals.com [tcichemicals.com]

Safe Laboratory Handling and Storage Procedures for 3-(Perfluorooctyl)propylamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 3-(Perfluorooctyl)propylamine (CAS 139175-50-1). As a member of the per- and polyfluoroalkyl substances (PFAS) family, this compound demands rigorous adherence to safety protocols, not only due to its immediate toxicological profile but also because of its environmental persistence. The procedures outlined herein are designed to create a self-validating system of safety, ensuring the protection of laboratory personnel and the environment.

Compound Profile and Hazard Analysis

A foundational understanding of the physicochemical and toxicological properties of this compound is critical to appreciating the causality behind the required safety protocols. This compound is a fluorinated organic amine, utilized in research for its ability to impart unique properties like thermal stability and modified solubility to other molecules.[1] Its structure, combining a reactive primary amine group with a stable perfluorooctyl chain, presents a dual-natured hazard profile.

The primary amine renders the molecule corrosive and reactive, particularly with acids and their derivatives.[1] The perfluoroalkyl chain contributes to the compound's persistence and raises handling considerations aligned with other PFAS compounds.

Table 1: Physicochemical & Toxicological Profile

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-1-amine | [2][3] |

| CAS Number | 139175-50-1 | [2][3] |

| Molecular Formula | C11H8F17N | [2] |

| Molecular Weight | 477.16 g/mol | [2][3] |

| Appearance | Colorless Liquid (Typical) | [4] |

| Boiling Point | 140-141 °C @ 100 Torr | [2] |

| Density | 1.602 g/mL at 25 °C | [2] |

| Flash Point | 210 °C | [2] |

| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. H302/H311/H331: Harmful/Toxic if swallowed, in contact with skin, or if inhaled. H335: May cause respiratory irritation. H402: Harmful to aquatic life. | [2][5] |

| Signal Word | Danger | [2][5] |

Pre-Operational Risk Assessment & Control Planning

Before any manipulation of this compound, a thorough risk assessment is mandatory. The core principle is to implement a hierarchy of controls to minimize exposure potential.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to reduce exposure by isolating the hazard from the personnel.[6]

-

Containment: All work involving this compound, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood or other approved containment system.[7] This is non-negotiable and serves to prevent inhalation of vapors and containment of any accidental releases.

-

Ventilation: The fume hood must have a demonstrated and documented face velocity that meets institutional and regulatory standards (typically 80-120 feet per minute).

-

Grounding: For procedures involving the transfer of significant quantities of the liquid, especially with non-polar solvents, all metal equipment must be grounded and bonded to prevent the buildup of static electricity, which could be an ignition source for flammable solvents.[5][8]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is a critical last line of defense. The selection must be based on the specific hazards of this compound, namely its corrosivity and toxicity upon dermal contact.[5]

Table 2: Personal Protective Equipment (PPE) Selection Guide

| Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |

| Storage Retrieval | Nitrile gloves (double-gloved recommended) | Safety glasses with side shields | Not typically required if container is sealed | Lab coat |

| Weighing/Transfer | Double-gloved with nitrile or neoprene gloves | Chemical splash goggles AND a full-face shield | Not required if performed in a certified fume hood | Chemical-resistant apron over a lab coat |

| Reaction Setup | Double-gloved with nitrile or neoprene gloves | Chemical splash goggles AND a full-face shield | Not required if performed in a certified fume hood | Chemical-resistant apron over a lab coat |

| Spill Cleanup | Heavy-duty chemical resistant gloves (e.g., Butyl rubber) | Chemical splash goggles AND a full-face shield | Air-purifying respirator (APR) with organic vapor/acid gas cartridges may be required depending on spill size | Chemical-resistant suit or coveralls |

Causality Note: Double-gloving is recommended because no single glove material can provide indefinite protection. The outer glove absorbs the primary contamination, and the inner glove provides a secondary barrier in case of failure or during the doffing process. A face shield is required in addition to goggles because of the severe corrosive nature of the compound, which can cause devastating tissue damage upon facial splash.[5][6]

Workflow Visualization

A systematic workflow ensures that all safety considerations are addressed sequentially.

Caption: Safe Handling Workflow for this compound.

Standard Operating Procedures (SOPs)

These protocols provide step-by-step methodologies for common laboratory manipulations. They should be adapted to specific experimental contexts and incorporated into your laboratory's Chemical Hygiene Plan, in accordance with OSHA standards.[9]

SOP 1: Weighing and Transfer

-

Preparation: Verify fume hood certification is current. Don all PPE as specified in Table 2 for "Weighing/Transfer". Place an absorbent, plastic-backed liner on the fume hood work surface.

-

Equipment Staging: Place analytical balance, receiving vessel, spatulas (non-sparking tools recommended), and waste container inside the fume hood.[5][8]

-

Tare Vessel: Place the receiving vessel on the balance and tare to zero.

-

Aliquot Transfer: Remove the cap from the this compound container. Carefully and slowly pour or pipette the desired amount into the tared receiving vessel. Avoid splashing. For solids, use a clean spatula.

-

Seal and Clean: Immediately and securely recap the primary container. Use a disposable wipe lightly dampened with an appropriate solvent (e.g., isopropanol) to clean any residue from the outside of the container and tools used. Dispose of the wipe in the designated PFAS waste container.

-

Finalize: Record the final weight. Proceed with the experimental setup within the fume hood.

SOP 2: Decontamination of Glassware and Surfaces

Due to the persistent nature of PFAS, specific decontamination procedures are required to prevent cross-contamination.[10]

-

Initial Rinse: Triple rinse all contaminated glassware and equipment with a suitable organic solvent in which the compound is soluble. Collect all rinsate as hazardous waste.

-

Detergent Wash: Wash the rinsed equipment with a laboratory detergent known to be free of fluoro-surfactants (e.g., Luminox®).[10] Scrub all surfaces thoroughly.

-

Water Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized, PFAS-free water.[10]

-

Drying: Allow equipment to air-dry on a clean surface. Do not use heat for drying unless ventilation is adequate.

-

Surface Decontamination: For work surfaces, use a detergent solution followed by a water rinse, ensuring all wipes and absorbent materials are disposed of as PFAS-contaminated waste.[7]

Storage & Waste Management

Storage

Proper storage is essential to prevent accidental release and degradation.

-

Location: Store in a locked, dedicated cabinet for corrosive and toxic materials.[5] The storage area should be cool, dry, and well-ventilated.

-

Container: Keep the container tightly closed.[5] Ensure the original manufacturer's label is intact and legible.

-

Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents, acids, and acid chlorides. The primary amine group can react exothermically with these substances.[1]

Waste Management

PFAS waste management is under intense scrutiny, and proper disposal is a critical component of responsible chemical stewardship.[11]

-

Segregation: All waste contaminated with this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[7] This includes:

-

Unused or excess chemical.

-

Contaminated solvents and rinsates.

-

Contaminated PPE (gloves, aprons, wipes).

-

Contaminated labware (pipette tips, liners).

-

-

Disposal: Disposal must be handled through your institution's Environmental Health & Safety (EHS) office.[7] Do not pour this chemical down the drain. The current recommended disposal technologies for PFAS waste are high-temperature incineration or permanent sequestration in specialized landfills.[11][12]

Emergency Response Protocols

Immediate and correct response to an exposure or spill is vital. All personnel using this chemical must know the location of safety showers, eyewash stations, and spill kits.

Emergency Logic Tree

Caption: Emergency Response Logic Tree.

Specific First Aid Measures

-

Skin Contact: This is a corrosive material.[5] Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

-

Eye Contact: Causes severe eye damage.[5] Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[4] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.

-

Inhalation: May cause respiratory irritation. Move the affected person to fresh air and keep them comfortable for breathing.[5] If symptoms develop, seek immediate medical attention.

-

Ingestion: Toxic if swallowed.[5] Rinse mouth thoroughly with water. Do NOT induce vomiting, as this can cause perforation of the esophagus.[5] Seek immediate medical attention.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Tripropylamine, 98%. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: 3-Diethylamino Propylamine. Retrieved from [Link]

-

Michigan State University Environmental Health & Safety. (n.d.). PFAS. Retrieved from [Link]

-

NuGeneration Technologies, LLC. (2015). Safety Data Sheet: Reclaimed Perfluorotripropylamine. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2024). Preventing PFAS Exposure. Retrieved from [Link]

-

FPS Public Health. (n.d.). Practical tips to minimize PFAS exposure. Retrieved from [Link]

-

PubChem. (n.d.). Perfluorotripropylamine. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2019). Standard Operating Procedure: Equipment Decontamination. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2025). Per- and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]

-

Camus-Génot, V., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2025). Meaningful and Achievable Steps You Can Take to Reduce Your Risk. Retrieved from [Link]

-

RJ Lee Group. (n.d.). Understanding PFAS Cleanup: Effective Strategies and Techniques. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Managing and treating per- and polyfluoroalkyl substances (PFAS) in membrane concentrates. Retrieved from [Link]

-

Ivey International. (n.d.). PFAS Equipment Decontamination Case Study. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

-

American Chemical Society Publications. (n.d.). Per- and Polyfluoroalkyl Substances in Food Packaging. Retrieved from [Link]

-

American Chemical Society Publications. (n.d.). Decontamination and Surface Analysis of PFAS-Contaminated Fire Suppression System Pipes. Retrieved from [Link]

-

PubChem. (n.d.). Perfluoro-N,N-bis(perfluoroethyl)propylamine. Retrieved from [Link]

-

CSIRO. (2026). Learning how to destroy PFAS – down to the tiniest airborne particles. Retrieved from [Link]

-

Arizona State University Environmental Health and Safety. (2023). Hydrofluoric Acid Safety. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

-

ResearchGate. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. Retrieved from [Link]

Sources

- 1. This compound|CAS 139175-50-1 [benchchem.com]

- 2. This compound | 139175-50-1 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. nj.gov [nj.gov]

- 7. PFAS | Environmental Health & Safety | Michigan State University [ehs.msu.edu]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. osha.gov [osha.gov]

- 10. epa.gov [epa.gov]

- 11. epa.gov [epa.gov]

- 12. rjleegroup.com [rjleegroup.com]

Technical Deep Dive: Fluorinated Surface Modifying Agents in Biomedical R&D

This guide is structured as a high-level technical whitepaper designed for R&D professionals. It prioritizes mechanistic understanding, reproducible protocols, and regulatory pragmatism.

Executive Summary: The Surface Segregation Paradigm

In drug development and medical device engineering, the interface is often the point of failure. Protein adsorption, thrombosis, high friction, and non-specific binding are surface phenomena that compromise bulk material performance. Fluorinated Surface Modifying Agents (SMAs) offer a unique solution through the thermodynamic principle of surface segregation .

Unlike bulk fluoropolymers (e.g., solid PTFE), SMAs are additives or coatings that migrate spontaneously to the air-material interface during processing. This creates a "fluorinated skin" (~1–10 nm thick) that imparts the low surface energy and inertness of Teflon™ to substrates like polyurethanes, polysulfones, or glass, without compromising their bulk mechanical properties.

This guide details the mechanism, application protocols, and regulatory landscape of utilizing fluorinated SMAs in biomedical contexts.

Molecular Architecture & Mechanism

The utility of fluorinated SMAs rests on the unique physics of the Carbon-Fluorine (C-F) bond.

The Thermodynamic Driving Force

The C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol) and possesses extremely low polarizability. This results in weak London dispersion forces and, consequently, exceptionally low surface energy (as low as 6–10 mN/m for

In a multi-component system (e.g., a fluorinated block copolymer mixed into a polyurethane base), the system seeks to minimize its total Gibbs Free Energy (

Visualization: Mechanism of Surface Segregation

The following diagram illustrates the thermodynamic migration of fluorinated end-groups to the surface during the curing or annealing phase.

Caption: Thermodynamic migration of fluorinated moieties to the air-polymer interface to minimize free energy.

Chemistry Classes & Biomedical Applications

Fluorinated Silanes (Covalent Coatings)

-

Chemistry: Perfluoroalkylsilanes (e.g., 1H,1H,2H,2H-Perfluorooctyltriethoxysilane).[1]

-

Mechanism: Hydrolysis of alkoxy groups followed by condensation with surface hydroxyls (-OH).

-

Application: Microfluidics (preventing wetting in droplet generation), glass vial treatment (preventing protein delamination/adsorption).

Surface Modifying Macromolecules (SMMs)

-

Chemistry: Fluorinated polyurethanes or block copolymers with fluorinated "soft" blocks or end-groups.

-

Mechanism: Passive migration (blending).

-

Application: Catheters and blood-contacting devices.[2][3] The fluorinated surface reduces protein adsorption (fibrinogen), thereby delaying the coagulation cascade and reducing thrombogenicity.

Comparative Data: Surface Properties

| Agent Class | Substrate | Method | Water Contact Angle (Static) | Application Focus |

| Control (Unmodified) | Polyurethane (PEU) | N/A | ~70° | Base Material |

| Fluorinated SMM | Polyurethane (PEU) | Melt Blend (2% w/w) | 110°–120° | Catheters, Vascular Grafts |

| Fluoro-Silane | Glass / PDMS | Vapor/Dip Coat | 105°–115° | Microfluidics, Vials |

| PFPE Oxide | SiO2 | Dip Coat | >120° | Anti-fingerprint, Optical |

Experimental Protocols

Protocol A: Covalent Silanization of Microfluidic Devices (Glass/PDMS)

Rationale: Direct silanization creates a robust, chemically bonded monolayer. Plasma activation is critical to generate the -OH sites required for silane anchoring.

Reagents:

-

1H,1H,2H,2H-Perfluorooctyltriethoxysilane (F-Silane)[1]

-

Anhydrous Ethanol or Fluorinated Oil (e.g., HFE-7500)

-

Glacial Acetic Acid (Catalyst)

Workflow:

-

Activation: Expose substrate (Glass/PDMS) to Oxygen Plasma (30s, 50W). Goal: Generate surface hydroxyl (-OH) groups.

-

Preparation: Prepare a 1% (v/v) solution of F-Silane in ethanol. Add 0.1% acetic acid to catalyze hydrolysis.

-

Deposition: Immerse substrate immediately after plasma treatment. Incubate for 30–60 minutes at room temperature.

-

Rinse: Wash 3x with pure ethanol to remove unbound silane oligomers.

-

Cure: Bake at 80°C for 2 hours. Goal: Drive the condensation reaction (Si-O-Si bond formation) and crosslinking.

Caption: Covalent modification workflow ensuring silane grafting via hydroxyl activation.

Protocol B: Passive Migration (SMM Blending)

Rationale: For thermoplastics, blending is superior to coating as it is self-healing. If the surface is damaged, the reservoir of SMM in the bulk can re-segregate to the surface upon annealing.

Workflow:

-

Dosing: Add Fluorinated SMM (typically 0.5% – 2.0% w/w) to the base polymer resin (e.g., Polyurethane pellets).

-

Compounding: Twin-screw extrusion or solvent casting. Ensure complete homogenization.

-

Fabrication: Injection mold or cast the film.

-

Annealing (Critical Step): Heat the finished part to

(glass transition) of the bulk polymer for 1–4 hours. Goal: Provide sufficient molecular mobility for the fluorinated tails to migrate to the surface.

Characterization: The Self-Validating System

Trustworthiness in surface modification comes from rigorous characterization. A simple static contact angle is insufficient.[4]

Contact Angle Hysteresis

Measure both Advancing (

-

High

(>110°): Indicates successful fluorination. -

Low Hysteresis (

): Indicates a uniform, smooth monolayer. High hysteresis suggests "patchy" coverage or physical roughness.

X-Ray Photoelectron Spectroscopy (XPS)

Use Angle-Resolved XPS (AR-XPS) to validate surface segregation.

-

Takeaway: At shallow takeoff angles (10°), the Fluorine/Carbon (F/C) ratio should be significantly higher than at steep angles (90°), confirming the fluorinated species are concentrated at the top 1–5 nm.

Regulatory & Safety Considerations (PFAS Context)

The regulatory landscape for fluorinated compounds is shifting rapidly due to concerns over Per- and Polyfluoroalkyl Substances (PFAS).[2][5]

-

REACH (EU) & EPA (USA): Broad restrictions are proposed for PFAS.[5]

-

Medical Exemption ("Essential Use"): Currently, many fluoropolymers in medical devices (e.g., PTFE liners, fluorinated coatings) are considered "essential uses" where no viable alternative exists for patient safety (biocompatibility/thrombogenicity).

-

R&D Strategy:

-

Prioritize polymeric fluorinated additives (high molecular weight) over small molecule surfactants (e.g., PFOA/PFOS), as polymers are generally less bioaccumulative and less mobile in the environment.

-

Document the "Essential Use" case: Demonstrate that non-fluorinated alternatives (e.g., silicones, PEG) fail to meet performance criteria (e.g., chemical resistance or specific protein repulsion).

-

References

-

Mechanisms of Surface Segregation

-

Biomedical Applications (SMMs)

-

Silanization Protocols

-

Regulatory Landscape

-

Characterization Standards

Sources

- 1. Bioinspired ultra-low fouling coatings on medical devices to prevent device-associated infections and thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PFAS in Medical Devices: History, Regulation & Industry Strategies [sqr1services.com]

- 3. medinstitute.com [medinstitute.com]

- 4. researchgate.net [researchgate.net]

- 5. tataelxsi.com [tataelxsi.com]

- 6. Prediction of Surface Segregation of Fluorinated Additives from Measurement of Wettability Properties of Polymer-Based Blends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. hydromer.com [hydromer.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Surface-wetting characterization using contact-angle measurements [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative study of surface modification of fluorinated and non-fluorinated polymers using SDBD air plasma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-(Perfluorooctyl)propylamine in High-Performance Coatings

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking Superior Surface Performance with 3-(Perfluorooctyl)propylamine

In the relentless pursuit of high-performance materials, surface properties are paramount. The ability of a coating to repel water and oils, resist chemical degradation, and withstand mechanical abrasion dictates its lifespan and efficacy. This compound, a fluorinated organic compound, has emerged as a critical component in the formulation of advanced coatings that exhibit exceptional durability and unique surface characteristics.

The molecular architecture of this compound, featuring a perfluorooctyl chain and a primary amine group, is the key to its functionality. The long fluorinated tail is both hydrophobic and oleophobic, creating a low-energy surface that repels a wide range of liquids. Simultaneously, the reactive primary amine group allows for covalent integration into various polymer matrices, ensuring the permanence of these desirable properties.

This technical guide provides an in-depth exploration of the application of this compound in polyurethane, epoxy, and acrylic coating systems. It is designed to equip researchers and formulators with the foundational knowledge and practical protocols necessary to leverage this powerful molecule in the development of next-generation high-performance coatings.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application.

| Property | Value |

| CAS Number | 86366-20-5 |

| Molecular Formula | C₁₁H₈F₁₇N |

| Molecular Weight | 477.16 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 140-141 °C at 100 Torr |

| Density | 1.602 g/mL at 25 °C |

| Refractive Index | n20/D 1.326 |

Mechanism of Action: The Science of Surface Modification

The efficacy of this compound as a coating additive is rooted in the principles of surface energy and molecular orientation. The strong carbon-fluorine bonds in the perfluoroalkyl chain are highly stable and create a non-polar, low-energy surface.[1] When incorporated into a coating formulation, these fluorinated chains migrate to the air-coating interface during the curing process. This migration is driven by the thermodynamic incompatibility of the fluorinated segments with the bulk of the polymer matrix and their tendency to minimize surface energy. The result is a densely packed layer of perfluorooctyl groups oriented outwards, creating a robust barrier against environmental factors.

Application in Polyurethane Coatings: Enhancing Durability and Repellency

Polyurethane coatings are renowned for their flexibility, abrasion resistance, and chemical inertness. The incorporation of this compound can significantly enhance these properties, particularly in two-component systems. The primary amine group of the fluorinated additive readily reacts with the isocyanate groups of the polyisocyanate component, forming urea linkages and covalently bonding the perfluoroalkyl chain into the polyurethane network.[1]

Protocol for Formulation of a Two-Component Fluorinated Polyurethane Coating

This protocol outlines the preparation of a model two-component polyurethane clear coat modified with this compound.

Materials:

-

Polyol Component (e.g., Polyester or Polyether Polyol)

-

Polyisocyanate Component (e.g., Hexamethylene diisocyanate (HDI) or Isophorone diisocyanate (IPDI))

-

This compound

-

Suitable Solvent (e.g., a mixture of xylene and ethyl acetate)

-

Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

-

Substrate for coating (e.g., pre-cleaned steel or aluminum panels)

Procedure:

-

Preparation of Component A (Polyol Component):

-

In a clean, dry reaction vessel, add the polyol resin and the solvent mixture.

-

Stir at room temperature until a homogenous solution is obtained.

-

Add this compound to the mixture. The concentration can be varied (e.g., 0.5-5.0 wt% based on total resin solids) to optimize performance.

-

Continue stirring for 15-20 minutes to ensure uniform dispersion.

-

Add the catalyst (DBTDL) according to the manufacturer's recommendation and stir for another 5 minutes.

-

-

Preparation of Component B (Isocyanate Component):

-

In a separate, dry container, add the polyisocyanate resin.

-

-

Mixing and Application:

-

Just before application, add Component B to Component A in the stoichiometric ratio recommended by the resin manufacturer.

-

Mix thoroughly for 2-3 minutes, avoiding excessive air entrapment.

-

Allow an induction time of 10-15 minutes.

-

Apply the coating to the prepared substrate using a suitable method (e.g., spray, dip, or bar coating) to achieve the desired dry film thickness.

-

-

Curing:

-

Allow the coated substrate to cure at ambient temperature for 24 hours, followed by a post-cure at an elevated temperature (e.g., 60-80°C) for 1-2 hours, or as recommended for the specific polyurethane system.

-

Application in Epoxy Coatings: A Novel Curing and Surface Modifying Agent

Epoxy resins are widely used for their excellent adhesion, chemical resistance, and mechanical strength. The primary amine group of this compound can act as a curing agent for epoxy resins, participating in the ring-opening polymerization of the epoxide groups.[2] This dual functionality allows it to be both a cross-linker and a surface-modifying agent, imparting hydrophobicity and oleophobicity to the cured epoxy system.

Protocol for Formulation of a Fluorinated Epoxy Coating

This protocol describes the use of this compound as a co-curing agent in a standard two-component epoxy system.

Materials:

-

Epoxy Resin (e.g., Bisphenol A diglycidyl ether - DGEBA)

-

Conventional Amine Curing Agent (e.g., Polyamidoamine or Cycloaliphatic amine)

-

This compound

-

Solvent (if required, e.g., xylene or a ketone)

-

Substrate for coating (e.g., concrete or steel)

Procedure:

-

Preparation of the Curing Agent Blend:

-

In a suitable container, blend the conventional amine curing agent with this compound. The ratio can be adjusted to control the curing characteristics and the final surface properties. A starting point could be a 10:1 to 5:1 molar ratio of conventional amine to fluorinated amine.

-

-

Mixing and Application:

-

Add the epoxy resin to the curing agent blend. The stoichiometry should be calculated based on the amine hydrogen equivalent weight (AHEW) of the blend and the epoxy equivalent weight (EEW) of the resin.

-

Mix the components thoroughly until a uniform mixture is achieved.

-

If necessary, add solvent to adjust the viscosity for the chosen application method.

-

Apply the formulated epoxy coating to the prepared substrate.

-

-

Curing:

-

Allow the coating to cure according to the recommendations for the primary curing agent, which may involve ambient curing for several days or an accelerated cure at a moderate temperature.

-

Application in Acrylic Coatings: Surface Modification through Copolymerization

Acrylic resins are valued for their excellent weatherability and optical clarity. This compound can be incorporated into acrylic coatings to enhance their hydrophobic and anti-soiling properties. One effective method is to first react the primary amine with an acrylic monomer containing a reactive group (e.g., an isocyanate or epoxy group) to form a fluorinated acrylic monomer, which is then copolymerized with other acrylic monomers.

Protocol for the Synthesis of a Fluorinated Acrylic Resin

This protocol provides a general procedure for the synthesis of a fluorinated acrylic copolymer.

Materials:

-

Acrylic Monomers (e.g., Methyl methacrylate (MMA), Butyl acrylate (BA))

-

Functional Acrylic Monomer (e.g., Isocyanatoethyl methacrylate (IEM) or Glycidyl methacrylate (GMA))

-

This compound

-

Radical Initiator (e.g., Azobisisobutyronitrile - AIBN)

-

Solvent (e.g., Toluene or Methyl isobutyl ketone - MIBK)

Procedure:

-

Synthesis of the Fluorinated Monomer (Adduct Formation):

-

In a reaction flask equipped with a stirrer and under a dry atmosphere, dissolve the functional acrylic monomer (IEM or GMA) in a suitable solvent.

-

Slowly add an equimolar amount of this compound to the solution while stirring. The reaction is typically exothermic and should be controlled.

-

Continue stirring at room temperature or slightly elevated temperature until the reaction is complete (can be monitored by FTIR spectroscopy).

-

-

Copolymerization:

-

In a separate reactor, charge the main acrylic monomers (MMA, BA) and the solvent.

-

Add the synthesized fluorinated acrylic monomer to the reactor. The amount will determine the fluorine content of the final polymer.

-

Heat the mixture to the desired reaction temperature (e.g., 70-80°C).

-

Dissolve the radical initiator (AIBN) in a small amount of solvent and add it to the reactor to initiate the polymerization.

-

Maintain the reaction temperature for several hours until the desired monomer conversion is achieved.

-

-

Formulation into a Coating:

-

The resulting fluorinated acrylic resin solution can then be formulated into a coating by adding other components such as pigments, fillers, and other additives as required.

-

Performance Evaluation of Fluorinated High-Performance Coatings

The performance of coatings modified with this compound should be rigorously evaluated using standardized testing methods.

Quantitative Performance Data

The following table summarizes the expected performance enhancements. Actual values will depend on the specific coating system, substrate, and concentration of the additive.

| Performance Metric | Test Method | Typical Result for Standard Coating | Expected Result with this compound |

| Water Contact Angle | Sessile Drop Method | 70-80° | >110° (Hydrophobic)[3] |

| Oil Contact Angle | Sessile Drop Method | <20° | >60° (Oleophobic) |

| Abrasion Resistance | ASTM D4060 (Taber Abraser) | Varies | Improved wear resistance[4] |

| Chemical Resistance | ASTM D1308 | Varies | Enhanced resistance to acids, bases, and solvents[1] |

| Adhesion | ASTM D3359 (Cross-hatch) | Varies | Maintained or improved adhesion |

| Weathering Resistance | ASTM G154 (QUV) / ASTM G155 (Xenon Arc) | Varies | Improved gloss and color retention[5] |

Detailed Testing Protocols

1. Hydrophobicity and Oleophobicity Assessment (Contact Angle Measurement)

-

Apparatus: Contact angle goniometer.

-

Procedure:

-

Place a drop of deionized water (for hydrophobicity) or a standard oil like diiodomethane (for oleophobicity) on the surface of the cured coating.[6]

-

Use the goniometer's software to measure the angle between the liquid droplet and the coating surface.

-

Take measurements at multiple locations on the sample to ensure statistical relevance.

-

2. Abrasion Resistance

-

Apparatus: Taber Abraser with specified abrasive wheels and load.

-

Procedure (ASTM D4060):

-

Mount the coated panel on the turntable of the Taber Abraser.

-

Select the appropriate abrasive wheels (e.g., CS-10 or CS-17) and load (e.g., 500 or 1000 g).

-

Subject the panel to a specified number of abrasion cycles.

-

Evaluate the coating for wear, typically by measuring the weight loss of the panel or by visual inspection of the wear track.

-

3. Chemical Resistance

-

Procedure (ASTM D1308):

-

Apply various chemical reagents (e.g., 10% HCl, 10% NaOH, xylene, ethanol) to the surface of the coating using a saturated patch or by spotting.

-

Cover the spots with a watch glass to prevent evaporation.

-

After a specified exposure time (e.g., 24 hours), remove the reagents and inspect the coating for any signs of degradation, such as blistering, discoloration, softening, or loss of adhesion.

-

4. Durability and Weathering

-

Apparatus: QUV Accelerated Weathering Tester or Xenon Arc Weathering Chamber.

-

Procedure (ASTM G154/G155):

-

Place the coated panels in the weathering chamber.

-

Expose the panels to alternating cycles of UV light and moisture condensation at controlled temperatures to simulate outdoor weathering.

-

Periodically remove the panels and evaluate them for changes in gloss, color, chalking, and other signs of degradation.

-

Conclusion: A Versatile Tool for Advanced Coating Formulation

This compound is a highly effective and versatile additive for creating high-performance coatings with superior surface properties. Its unique molecular structure allows for its incorporation into a variety of polymer systems, including polyurethanes, epoxies, and acrylics, where it imparts durable hydrophobicity, oleophobicity, and enhanced resistance to environmental and chemical challenges. The protocols and data presented in this guide provide a solid foundation for researchers and formulators to explore the full potential of this remarkable molecule in their own coating development efforts. By understanding the underlying chemistry and applying rigorous testing methodologies, it is possible to engineer coatings that meet the most demanding performance requirements.

References

- US4997684A - Method of using perfluoroalkylsilanes to lower the surface energy of glass - Google P

- Synthesis of a furfural-based DOPO-containing co-curing agent for fire-safe epoxy resins. (URL: not available)

-

Polyurethane - Wikipedia. (URL: [Link])

-

Fluorine Based Superhydrophobic Coatings - MDPI. (URL: [Link])

-

(PDF) Effect of the Coupling Agent (3-Aminopropyl) Triethoxysilane on the Structure and Fire Behavior of Solvent-Free One-Pot Synthesized Silica-Epoxy Nanocomposites - ResearchGate. (URL: [Link])

-

Surface properties of acrylic coatings containing perfluoropolyether chains - ResearchGate. (URL: [Link])

-

Fluorinated acrylic copolymers: Part I: Study of clear coatings - ResearchGate. (URL: [Link])

-

The Surface Properties and Corrosion Resistance of Fluorinated Polyurethane Coatings | Request PDF - ResearchGate. (URL: [Link])

- US5075378A - Coating of an epoxy resin, fluorocarbon polymer fluorinated curing agent - Google P

-

Synthesis of self-curing epoxy (SEP)/perfluorooctyl triethoxysilane (POTS) - ResearchGate. (URL: [Link])

-

Durability of Fuluoropolymer Coating System in Severe Environment - Lumiflon FEVE Resins. (URL: [Link])

-

Top 10 Outdoor Weathering Standards You Should Know - Atlas-Mts. (URL: [Link])

-

Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams - PMC - NIH. (URL: [Link])

-

Preparation of Fluoroalkyl-Acrylate-Modified Polysiloxane Nanocomposite and Its Surface Properties as a Superhydrophobic Coating Material - MDPI. (URL: [Link])

-

On the Durability and Wear Resistance of Transparent Superhydrophobic Coatings - MDPI. (URL: [Link])

-

Well-Defined Fluorinated Copolymers: Current Status and Future Perspectives | Accounts of Materials Research - ACS Publications. (URL: [Link])

-

Fluorinated coatings - Duracoat. (URL: [Link])

- EP0779337A1 - Fluorine-containing epoxy resin composition highly soluble in solvents - Google P

-

(a) Contact angle of treated PP surfaces as a function of treatment... - ResearchGate. (URL: [Link])

-

(PDF) Fluorine Based Superhydrophobic Coatings - ResearchGate. (URL: [Link])

-

Surfactant Protection Efficacy at Surfaces Varies with the Nature of Hydrophobic Materials. (URL: [Link])

-

Above 170° water contact angle and oleophobicity of fluorinated graphene oxide based transparent polymeric films - csir-cmeri. (URL: [Link])

-

Non-fluorinated durable water repellent and stain resistant coating - Semantic Scholar. (URL: [Link])

-

Surface Modification Effect of Poly(perfluorodecene‐co‐vinylamine) on Transparent Poly(methyl methacrylate) Caused by Multiple Covalently‐Connecting Active Sites | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis of well-defined primary amine-based homopolymers and block copolymers and their Michael addition reactions with acrylates and acrylamides - Polymer Chemistry (RSC Publishing). (URL: [Link])

-

Abrasion Resistant - Delta Coatings & Linings. (URL: [Link])

- US20190031819A1 - Heat-curing Two-component Epoxide Resin - Google P

-

Characterization and performance evaluation of epoxy-based plastic scintillators for gamma ray detection - Frontiers. (URL: [Link])

- ASTM D4364-05 - Standard Practice for Performing Outdoor Accelerated Weathering Tests of Plastics. (URL: not available)

-

Modification of Epoxy Coatings with Fluorocontaining Organosilicon Copolymers - MDPI. (URL: [Link])

-

Long-Term Mechanical Durability of Coatings - ResearchGate. (URL: [Link])

-

(PDF) Vapor-based tri-functional coatings - ResearchGate. (URL: [Link])

-

Weathering Testing Plastics - GWP - Materials Technology. (URL: [Link])

-

(PDF) Synthesis of hydrophobic fluorinated coating by further addition of isocyanate and amine groups to urethane bond - ResearchGate. (URL: [Link])

-

EPOXY BASED COATINGS - Patent 1981944. (URL: [Link])

-

On the Surface: Formulating Hydrophobic Coatings for Breakthrough Performance. (URL: [Link])

-

Study on Flame Retardancy Behavior of Epoxy Resin with Phosphaphenanthrene Triazine Compound and Organic Zinc Complexes Based on Phosphonitrile - MDPI. (URL: [Link])

-

Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. (URL: [Link])

-

Wettability and Surface Roughness of Parylene C on Three-Dimensional-Printed Photopolymers - PMC - NIH. (URL: [Link])

-

(PDF) Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams - ResearchGate. (URL: [Link])

- WO2019241186A1 - Fluoropolymer coating compositions comprising amine curing agents, coated substrates and related methods - Google P

- A Comparative Study on the Outdoor and Accelerated Weathering Tests for Non-Woven Polypropylene Geotextiles. (URL: not available)

-

Contact angle profiles of water droplets on different surfaces: a pristine wood - ResearchGate. (URL: [Link])

-

Durability of Lubricated Icephobic Coatings under Various Environmental Stresses - PMC. (URL: [Link])

-

Weatherability of Plastic Materials, - DTIC. (URL: [Link])

-

Hydrophobic/Super-Hydrophobic Coatings - Prospector Knowledge Center - UL Solutions. (URL: [Link])

Sources

- 1. Polyurethane - Wikipedia [en.wikipedia.org]

- 2. US5075378A - Coating of an epoxy resin, fluorocarbon polymer fluorinated curing agent - Google Patents [patents.google.com]

- 3. US4997684A - Method of using perfluoroalkylsilanes to lower the surface energy of glass - Google Patents [patents.google.com]

- 4. Abrasion & Wear Resistant Coatings | Delta Coatings & Linings, Inc. [deltacoatingsandliningsbr.com]

- 5. lumiflonusa.com [lumiflonusa.com]

- 6. researchgate.net [researchgate.net]

Application Note: LC-MS Derivatization Agents for Enhanced Sensitivity

Executive Summary: The Ionization Crisis

In modern bioanalysis, the limit of quantification (LOQ) is rarely defined by the mass analyzer's capability but rather by the ionization efficiency of the analyte. Many crucial biomarkers—steroids, fatty acids, and neurotransmitters—lack the physicochemical properties required for efficient Electrospray Ionization (ESI). They may be non-polar (resisting droplet surface accumulation) or lack basic/acidic sites (preventing protonation/deprotonation).

This guide details three "Gold Standard" derivatization protocols designed to engineer high ionization efficiency into low-abundance analytes. By chemically appending high-proton-affinity moieties or permanent charges, researchers can achieve sensitivity gains ranging from 10-fold to 1000-fold .

Strategic Decision Matrix

Before selecting a protocol, identify the target functional group. The choice of reagent is dictated by the analyte's chemistry and the desired ionization mode (Positive vs. Negative).

Figure 1: Decision matrix for selecting the optimal derivatization agent based on analyte functional group.

Protocol A: Phenols & Amines (Dansyl Chloride)

Target Analytes: Estrogens (Estradiol, Estrone), Catecholamines, Amino Acids. Mechanism: Dansyl chloride (DNS-Cl) reacts with phenols and amines to form stable sulfonamides or sulfonates. The dimethylamino group on the naphthalene ring possesses high proton affinity, facilitating ionization in ESI(+) mode. The naphthalene ring increases hydrophobicity, driving the analyte to the surface of the ESI droplet for easier desorption.

Quantitative Impact

| Analyte | Native LOQ (pg/mL) | Derivatized LOQ (pg/mL) | Fold Improvement | Reference |

| 17β-Estradiol | 50 | 0.5 | 100x | [1] |

| Ethinyl Estradiol | 100 | 2.0 | 50x | [2] |

Step-by-Step Protocol

Reagents:

-

Dansyl Chloride (1 mg/mL in Acetone)

-

Sodium Bicarbonate Buffer (100 mM, pH 10.5)

-

Quenching Solvent: Formic Acid (5% in water)

Workflow:

-

Preparation: Aliquot 100 µL of sample extract (plasma/serum extract evaporated to dryness).

-

Buffering: Add 50 µL of Sodium Bicarbonate buffer (pH 10.5). Critical: High pH is required to deprotonate the phenol/amine for nucleophilic attack.

-

Reaction: Add 50 µL of Dansyl Chloride solution. Vortex for 30 seconds.

-

Incubation: Heat at 60°C for 10 minutes in a heating block.

-

Quenching: Stop the reaction by adding 10 µL of 5% Formic Acid. Note: Acidification prevents column damage and stabilizes the product.

-

Analysis: Inject directly or dilute with mobile phase. Monitor the specific transition (often loss of the dansyl moiety, m/z 171, or molecular ion).

Protocol B: Ketones & Steroids (Girard's Reagent P)[1]

Target Analytes: Testosterone, DHEA, Progesterone, Cortisol. Mechanism: Girard’s Reagent P (GP) contains a hydrazine group that reacts with ketones to form a hydrazone. Crucially, it carries a pre-charged quaternary ammonium group . This eliminates the need for protonation during ESI, making the signal independent of mobile phase pH.

Figure 2: Reaction pathway for Girard's Reagent P derivatization of ketosteroids.

Step-by-Step Protocol

Reagents:

-

Girard’s Reagent P (10 mg/mL in Methanol)

-

Glacial Acetic Acid (Catalyst)

Workflow:

-

Preparation: Dry down the sample extract (e.g., 200 µL serum extract).

-

Reagent Addition: Add 100 µL of Girard’s Reagent P solution.

-

Acidification: Add 10 µL of Glacial Acetic Acid. Critical: The formation of the hydrazone is acid-catalyzed.

-

Incubation: Vortex and incubate at Room Temperature for 60 minutes (or 40°C for 30 mins).

-

Clean-up (Optional but Recommended): Since GP is non-volatile, excess reagent can suppress ionization. A solid-phase extraction (SPE) step or liquid-liquid extraction (LLE) is recommended to remove excess reagent if high concentrations are used.

-

Analysis: Analyze in ESI(+) mode. The mass shift will correspond to the addition of the GP moiety minus water.

Protocol C: Carboxylic Acids (3-NPH)

Target Analytes: Short Chain Fatty Acids (SCFAs), TCA Cycle Intermediates (Citrate, Succinate). Mechanism: Carboxylic acids ionize poorly in positive mode and suffer from high background in negative mode. 3-Nitrophenylhydrazine (3-NPH), used with EDC (carbodiimide) and Pyridine, converts the carboxyl group into a nitrophenylhydrazide. This increases hydrophobicity and allows for sensitive detection in Negative ESI (via the nitro group) or Positive ESI (depending on mobile phase), often with specific fragmentation patterns.

Step-by-Step Protocol

Reagents:

-

3-Nitrophenylhydrazine (3-NPH) HCl (200 mM in 50% Ethanol)

-

EDC-HCl (120 mM in 6% Pyridine/Ethanol solution)

-

Internal Standard (Isotope labeled acids)

Workflow:

-

Mixture: Combine 20 µL of sample (aqueous or organic extract) with 20 µL of EDC/Pyridine solution.

-

Derivatization: Add 20 µL of 3-NPH solution.

-

Incubation: Incubate at 40°C for 30 minutes .

-

Quenching: Add 100 µL of water or 0.1% Formic Acid to quench.

-

Analysis: Analyze in LC-MS/MS.

-

Note: This reaction targets all carboxyl groups. Dicarboxylic acids will be doubly derivatized.

-

Troubleshooting & Pitfalls